molecular formula C10H7F3N2O B1361278 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one CAS No. 321-07-3

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one

Cat. No.: B1361278
CAS No.: 321-07-3
M. Wt: 228.17 g/mol
InChI Key: GLGRRRKQSFURGD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of a trifluoromethyl group, exhibits unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under mild conditions to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a multistep process. This includes the preparation of intermediate compounds, followed by cyclization and purification steps. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, hydrazines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to increased biological activity. The compound can inhibit enzymes and modulate signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-2-pyrazolin-5-one
  • 1-Phenyl-3-(thiophen-3-yl)-2-pyrazolin-5-one
  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Comparison: 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGRRRKQSFURGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349914
Record name 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-07-3
Record name 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321-07-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about the reactivity of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one with aldehydes?

A1: Research indicates that this compound can react with aldehydes in a non-conventional manner. While a typical 1:1 condensation product might be expected, the study observed the addition of a second pyrazolone unit to this initial product. [] This highlights the potential for this compound to form more complex structures through reactions with aldehydes. For instance, the reaction with 2-chlorobenzaldehyde yields 4,4’-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. [] This unusual reactivity pattern could be of interest for developing novel synthetic routes or exploring unique chemical scaffolds.

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